2-Propan-2-yl-4-(trifluoromethyl)aniline;hydrochloride
CAS No.: 2260933-40-0
Cat. No.: VC4298023
Molecular Formula: C10H13ClF3N
Molecular Weight: 239.67
* For research use only. Not for human or veterinary use.
 
                        
Specification
| CAS No. | 2260933-40-0 | 
|---|---|
| Molecular Formula | C10H13ClF3N | 
| Molecular Weight | 239.67 | 
| IUPAC Name | 2-propan-2-yl-4-(trifluoromethyl)aniline;hydrochloride | 
| Standard InChI | InChI=1S/C10H12F3N.ClH/c1-6(2)8-5-7(10(11,12)13)3-4-9(8)14;/h3-6H,14H2,1-2H3;1H | 
| Standard InChI Key | UIUCWHBWNDYXLB-UHFFFAOYSA-N | 
| SMILES | CC(C)C1=C(C=CC(=C1)C(F)(F)F)N.Cl | 
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₁₀H₁₂F₃N·HCl, with a molecular weight of 255.67 g/mol. Key structural elements include:
- 
Aromatic ring: Provides a planar framework for electronic interactions. 
- 
Trifluoromethyl group (-CF₃): Introduces strong electron-withdrawing effects and lipophilicity. 
- 
Isopropyl group (-CH(CH₃)₂): Enhances steric bulk and influences solubility. 
- 
Hydrochloride salt: Improves crystallinity and handling stability . 
Table 1: Comparative Structural Data for Trifluoromethylated Aniline Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | 
|---|---|---|---|
| 2-Propan-2-yl-4-(trifluoromethyl)aniline;hydrochloride | C₁₀H₁₂F₃N·HCl | 255.67 | 2-isopropyl, 4-CF₃ | 
| 4-Propan-2-yl-3-(trifluoromethyl)aniline;hydrochloride | C₁₀H₁₃ClF₃N | 239.66 | 4-isopropyl, 3-CF₃ | 
| 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochloride | C₁₀H₁₂F₃NO·HCl | 267.66 | 4-isopropyloxy, 2-CF₃ | 
Synthetic Methodologies
Key Reaction Steps
The synthesis of 2-Propan-2-yl-4-(trifluoromethyl)aniline;hydrochloride involves two primary stages:
- 
Trifluoromethylation of 2-isopropylaniline: - 
Starting material: 2-isopropylaniline reacts with a trifluoromethylating agent (e.g., trifluoromethyl iodide) under palladium catalysis. 
- 
Conditions: Catalytic Pd/C, base (K₂CO₃), and polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours . 
- 
Mechanism: Nucleophilic aromatic substitution (SNAr) facilitated by the electron-withdrawing -CF₃ group. 
 
- 
- 
Salt Formation: 
Scheme 1: Synthetic Pathway
Industrial-Scale Optimization
- 
Reactor design: Continuous-flow systems reduce reaction times and improve yield consistency. 
- 
Catalyst recycling: Pd/C recovery via filtration lowers production costs . 
- 
Quality control: HPLC and ¹H-NMR ensure compliance with pharmaceutical-grade standards . 
Physicochemical Properties
Thermal and Solubility Profiles
Spectroscopic Data
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¹H-NMR (400 MHz, CDCl₃): δ 7.53 (s, 1H, ArH), 7.31 (m, 1H, ArH), 4.38 (bs, 2H, NH₂), 1.32 (d, 6H, CH(CH₃)₂) . 
Applications in Pharmaceutical and Materials Science
Specialty Materials
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Liquid crystals: The rigid aromatic core and polar -CF₃ group enable applications in display technologies. 
- 
Polymer additives: Improves thermal stability in fluoropolymers . 
Comparative Analysis with Structural Isomers
Positional Effects on Reactivity
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4-CF₃ vs. 3-CF₃: The para-substituted derivative exhibits higher thermal stability (ΔTₘ = +15°C) due to symmetric electronic distribution . 
- 
Hydrochloride salt vs. free base: Salt formation increases aqueous solubility by 40% but reduces organic solvent compatibility . 
Future Directions
Research Priorities
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Catalyst development: Non-precious metal catalysts (e.g., Cu) to reduce reliance on Pd. 
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In vivo studies: Pharmacokinetic profiling of lead derivatives. 
Industrial Adoption
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